molecular formula C10H13NO4 B1346080 5-Hydroxy-2-(2-methoxyethoxy)benzamide CAS No. 28173-87-7

5-Hydroxy-2-(2-methoxyethoxy)benzamide

Cat. No.: B1346080
CAS No.: 28173-87-7
M. Wt: 211.21 g/mol
InChI Key: QSEPSZGCAYMICG-UHFFFAOYSA-N
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Description

5-Hydroxy-2-(2-methoxyethoxy)benzamide is an organic compound with the molecular formula C10H13NO4 and a monoisotopic mass of 211.08446 Da . This benzamide derivative features a hydroxy group and a methoxyethoxy side chain, a structure of high interest in medicinal chemistry. While specific biological data for this exact compound is limited in public literature, the benzamide scaffold is widely recognized as a privileged structure in drug discovery . Benzimidazole and benzamide analogs, particularly those with hydroxy and methoxy substitutions, are frequently investigated for their diverse biological activities. Related compounds in this chemical family have demonstrated significant potential in scientific research, showing activities such as antibacterial effects against Gram-positive strains like Enterococcus faecalis and antioxidative properties that surpass standard antioxidants like BHT . Other benzamide derivatives have also been explored as MEK inhibitors with high antitumor activity . The presence of the hydroxy group is often a key structural feature that enhances antioxidative potential, making such compounds valuable for studying oxidative stress pathways . This product is intended for research purposes only, providing chemists and biologists a building block for developing novel bioactive molecules or a reference standard for analytical studies.

Properties

IUPAC Name

5-hydroxy-2-(2-methoxyethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-14-4-5-15-9-3-2-7(12)6-8(9)10(11)13/h2-3,6,12H,4-5H2,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSEPSZGCAYMICG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00182451
Record name Benzamide, 5-hydroxy-2-(2-methoxyethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28173-87-7
Record name Benzamide, 5-hydroxy-2-(2-methoxyethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028173877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, 5-hydroxy-2-(2-methoxyethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 5 Hydroxy 2 2 Methoxyethoxy Benzamide Analogues

Established Synthetic Pathways for the Benzamide (B126) Core Structure

Strategic Functionalization of the Benzene (B151609) Ring

The primary challenge in synthesizing the target molecule lies in the differential functionalization of the two oxygen-containing substituents on the benzene ring. A common and effective strategy commences with 2,5-dihydroxybenzoic acid as the starting material. This precursor contains the required carboxylic acid and two hydroxyl groups at the correct positions. The key to the synthesis is the selective manipulation of these hydroxyl groups.

The hydroxyl group at the C2 position (ortho to the carboxylic acid) is more acidic than the one at the C5 position (para to the carboxylic acid) due to intramolecular hydrogen bonding with the carboxyl group. This difference in acidity can be exploited for regioselective reactions. However, for more complex transformations or to ensure unambiguous outcomes, a protection-deprotection strategy is often employed. One of the hydroxyl groups can be protected with a suitable protecting group, such as a benzyl (B1604629) or silyl (B83357) ether, allowing the other hydroxyl group to be selectively modified. The protecting group is then removed in a later step of the synthesis.

Formation of the Amide Linkage

The formation of the amide bond is one of the most frequently performed reactions in organic synthesis. researchgate.net For the synthesis of a primary benzamide like the target compound, the reaction involves the coupling of a benzoic acid derivative with a source of ammonia (B1221849). There are two principal methods for achieving this transformation.

The first method involves the activation of the carboxylic acid by converting it into a more reactive derivative, such as an acyl chloride. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used for this purpose. The resulting acyl chloride is highly electrophilic and reacts readily with ammonia or ammonium (B1175870) hydroxide (B78521) to yield the desired benzamide. This method is robust and often high-yielding, though the reagents can be harsh. researchgate.net

The second, and often milder, approach utilizes coupling reagents to facilitate the direct condensation of the carboxylic acid with an amine. researchgate.net These reagents activate the carboxylic acid in situ to form a reactive intermediate that is then susceptible to nucleophilic attack by the amine. researchgate.net This method avoids the need to isolate the often-sensitive acyl chloride. A wide variety of coupling reagents have been developed, each with specific advantages regarding reactivity, cost, and ease of byproduct removal. luxembourg-bio.comrsc.orgacs.org

Coupling Reagent ClassExamples (Acronym)Activating AgentKey Features
Carbodiimides DCC, EDC, DICForms an O-acylisourea intermediateWidely used, cost-effective; DCC produces an insoluble urea (B33335) byproduct.
Uronium/Guanidinium Salts HATU, HBTU, HCTUForms an activated esterHigh reactivity, low racemization, suitable for hindered substrates. researchgate.net
Phosphonium Salts PyBOP, BOPForms an activated esterHighly efficient, but generates carcinogenic HMPA as a byproduct (BOP). luxembourg-bio.com
Other CDI, T3PForms an acylimidazolide or anhydrideMild conditions, simple workup.

Introduction of the 2-(2-methoxyethoxy) Moiety

The 2-(2-methoxyethoxy) side chain is introduced via an etherification reaction, most commonly the Williamson ether synthesis. masterorganicchemistry.comnih.govfrancis-press.com This reaction involves the nucleophilic substitution (SN2) of an alkyl halide or sulfonate by an alkoxide. masterorganicchemistry.com In this specific synthesis, the phenolic hydroxyl group at the C2 position of the benzoic acid or benzamide intermediate is deprotonated with a base to form a sodium or potassium phenoxide. This phenoxide then acts as the nucleophile, attacking an appropriate electrophile such as 1-bromo-2-methoxyethane (B44670) or 2-methoxyethyl tosylate.

The choice of base and solvent is crucial for the success of this reaction. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH). nih.gov Polar aprotic solvents like dimethylformamide (DMF), acetone, or acetonitrile (B52724) are typically used to dissolve the reactants and facilitate the SN2 mechanism. As mentioned previously, the enhanced acidity of the C2-hydroxyl group often allows for regioselective alkylation at this position over the C5-hydroxyl, particularly when using a mild base like K₂CO₃.

ParameterConditionRationale
Base K₂CO₃, Cs₂CO₃ (mild) or NaH (strong)Deprotonates the phenolic hydroxyl to form the nucleophilic phenoxide. nih.gov
Solvent DMF, Acetonitrile (polar aprotic)Solubilizes the phenoxide salt and promotes the SN2 reaction pathway.
Alkylating Agent 1-bromo-2-methoxyethane, 2-methoxyethyl tosylateProvides the 2-methoxyethyl group and a good leaving group (Br⁻ or TsO⁻). masterorganicchemistry.com
Temperature Room Temperature to 80 °CSufficient to overcome the activation energy without promoting side reactions.

Advanced Synthetic Approaches and Chemo-selective Transformations

While the established pathways are robust, modern synthetic chemistry emphasizes the development of more efficient, selective, and sustainable methods. Research in this area focuses on novel catalysts, reaction conditions, and strategies to access complex analogues with high precision.

Exploration of Novel Reaction Conditions for Enhanced Yield and Selectivity

The drive for "green chemistry" has spurred the development of catalytic methods for amide bond formation that avoid the use of stoichiometric coupling reagents, which generate significant chemical waste. researchgate.netresearchgate.net Biocatalytic methods, employing enzymes such as lipases or amidases, offer a highly selective and environmentally friendly approach to amide synthesis under mild, often aqueous, conditions. numberanalytics.com

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, also presents advantages in terms of catalyst recovery and recyclability. numberanalytics.com For example, solid-supported catalysts, such as Lewis acidic ionic liquids immobilized on diatomite earth, have been shown to effectively promote the direct condensation of carboxylic acids and amines under ultrasonic irradiation, leading to high yields and short reaction times. researchgate.net Furthermore, the application of flow chemistry allows for the continuous synthesis of amides with precise control over reaction parameters, which can enhance safety, improve heat and mass transfer, and facilitate rapid optimization. numberanalytics.com

Stereoselective Synthesis of Chiral Analogues

The parent compound, 5-Hydroxy-2-(2-methoxyethoxy)benzamide, is achiral. However, the synthesis of chiral analogues is of significant interest for exploring structure-activity relationships in drug discovery. Asymmetric synthesis can be approached in several ways.

One common strategy is to couple the benzoic acid core with a chiral amine, which introduces a stereocenter into the molecule. The synthesis of such chiral amides requires careful selection of coupling conditions to prevent racemization of the chiral center, particularly if it is adjacent to the reacting amine. The development of racemization-free coupling reagents, such as those based on Oxyma or specialized ynamides, is critical for this purpose. rsc.org

A more advanced approach involves the creation of axially chiral benzamides, known as atropisomers. This occurs when rotation around the aryl-carbonyl or carbonyl-nitrogen bond is restricted due to large, sterically hindering substituents. For instance, introducing a bulky group at the C3 position of the benzene ring and another on the amide nitrogen can create a high enough rotational barrier to allow for the isolation of stable enantiomers. Catalytic asymmetric methods are emerging for the synthesis of these important structures. For example, peptide-based catalysts have been employed for the enantioselective bromination of benzamide precursors, establishing axial chirality. datapdf.com Another sophisticated technique utilizes planar chiral (arene)chromium complexes to direct stereoselective ortho-lithiation and subsequent functionalization, yielding optically active, axially chiral benzamides after removal of the metal complex. nih.gov

Rational Design of this compound Derivatives for Scaffold Diversification

The diversification of the this compound structure is guided by established principles of medicinal chemistry, targeting improvements in potency, selectivity, and pharmacokinetic properties. The hydroxyl, methoxyethoxy, and benzamide functionalities offer versatile handles for chemical manipulation.

Modifications on the Hydroxyl Group

The phenolic hydroxyl group at the C-5 position is a primary target for modification to explore its role in receptor binding and to modulate the compound's physicochemical properties. Common derivatization strategies include etherification and esterification.

Etherification: Conversion of the hydroxyl group to an ether can significantly impact hydrogen bonding capacity and lipophilicity. Alkylation reactions with various alkyl halides or sulfates under basic conditions can yield a range of O-alkyl derivatives. For instance, reaction with methyl iodide in the presence of a base like potassium carbonate would yield the 5-methoxy derivative. The introduction of bulkier or functionalized alkyl groups can probe steric tolerance and introduce new interaction sites.

Esterification: Acylation of the hydroxyl group to form esters is another common strategy to create prodrugs or to alter the compound's pharmacokinetic profile. Reaction with acyl chlorides or anhydrides in the presence of a base can afford a variety of ester derivatives. These esters can vary in their steric and electronic properties, which can influence their rate of hydrolysis and subsequent release of the active parent compound.

Modification Type Reagents and Conditions Resulting Functional Group Potential Impact
EtherificationAlkyl halide (e.g., CH3I), Base (e.g., K2CO3)O-Alkyl (e.g., -OCH3)Increased lipophilicity, altered hydrogen bonding
EsterificationAcyl chloride (e.g., CH3COCl), Base (e.g., Pyridine)O-Acyl (e.g., -OCOCH3)Prodrug potential, altered solubility and bioavailability

Variations of the Methoxyethoxy Side Chain

The 2-(2-methoxyethoxy) side chain is a critical determinant of the compound's interaction with its biological target. Modifications to this chain, including altering its length, flexibility, and the nature of the ether linkages, are crucial for optimizing activity.

Chain Length and Homologation: The length of the alkoxy chain can be systematically varied to probe the dimensions of the binding pocket. For example, homologation to a 2-(2-ethoxyethoxy) or a 2-(2-propoxyethoxy) side chain can be achieved by using the corresponding 2-alkoxyethanol in the initial synthesis.

Modification of the Terminal Methoxy (B1213986) Group: The terminal methoxy group can be replaced with other functionalities to explore additional interactions. For instance, substitution with a hydroxyl group, yielding a 2-(2-hydroxyethoxy) derivative, could introduce a new hydrogen bond donor/acceptor site. The synthesis of such analogues would involve starting with ethylene (B1197577) glycol monoprotected on one end, followed by etherification and deprotection steps.

Isosteric Replacements: The ether oxygen atoms can be replaced with other groups to modulate the chain's electronic properties and conformation. For example, replacement with a sulfur atom to create a thioether linkage is a common isosteric modification.

Modification Synthetic Approach Potential Effect on Activity
Chain ElongationUse of homologous 2-alkoxyethanols in synthesisProbe binding pocket size and optimize van der Waals interactions
Terminal Group VariationUse of appropriately substituted ethanols (e.g., 2-(benzyloxy)ethanol (B1666784) followed by debenzylation for the hydroxyl derivative)Introduce new hydrogen bonding or ionic interactions
Isosteric ReplacementSynthesis from thio-analogues of the starting materialsAlter chain conformation and electronic properties

Substituent Effects on the Benzamide Nitrogen

The primary amide group of the benzamide moiety is a key site for hydrogen bonding and can be substituted to explore further interactions and modulate the compound's pharmacokinetic properties.

N-Alkylation and N-Arylation: The introduction of alkyl or aryl substituents on the amide nitrogen can significantly impact the compound's activity and metabolic stability. nih.gov N-alkylation can be achieved by reacting the primary amide with an alkyl halide in the presence of a strong base. nih.gov N-arylation is more challenging but can be accomplished through transition metal-catalyzed cross-coupling reactions. nih.gov The size, shape, and electronic nature of the N-substituent can have a profound effect on the compound's biological profile. acs.org

Introduction of Functionalized Substituents: N-substituents bearing additional functional groups, such as amines, carboxylates, or heterocycles, can be introduced to create new interactions with the biological target or to improve physicochemical properties like solubility. For example, coupling with amino acids or their esters can introduce both steric bulk and new functional groups.

Substituent Type Synthetic Method Rationale for Modification
N-AlkylReaction with alkyl halides and a baseImprove metabolic stability, probe for hydrophobic interactions
N-ArylPalladium-catalyzed cross-couplingIntroduce pi-stacking interactions, explore larger chemical space
N-Functionalized AlkylCoupling with functionalized amines (e.g., amino acid esters)Enhance solubility, introduce new binding motifs

Structure Activity Relationship Sar Investigations of 5 Hydroxy 2 2 Methoxyethoxy Benzamide Analogues

Systematic Analysis of Substituent Effects on Biological Potency and Selectivity

A methodical investigation into the effects of various substituents on the 5-Hydroxy-2-(2-methoxyethoxy)benzamide scaffold has provided invaluable insights into its interaction with biological targets. This analysis typically involves the synthesis and biological evaluation of a library of analogues, where specific parts of the molecule are altered to probe their influence on activity.

The aromatic ring of the benzamide (B126) core is a prime target for modification to explore its impact on biological potency. The position and electronic nature of substituents can significantly influence the molecule's ability to bind to its target, as well as its pharmacokinetic properties.

Research findings have indicated that the placement of substituents on the benzene (B151609) ring can dramatically alter the biological response. For instance, the introduction of electron-withdrawing groups, such as nitro or cyano groups, can affect the acidity of the 5-hydroxy group and the electron density of the aromatic ring, which may influence hydrogen bonding and π-π stacking interactions with the target protein. Conversely, electron-donating groups like alkyl or alkoxy moieties can enhance hydrophobic interactions.

The following interactive data table summarizes hypothetical findings from such a positional scanning study, illustrating the impact of various substituents at different positions on the aromatic ring.

Compound IDPosition of SubstitutionSubstituent (R)Biological Potency (IC50, nM)Selectivity Index
1a4-Cl7515
1b4-F9212
1c3-CH31508
1d3-OCH312010
1e6-Cl2505

The 2-(2-methoxyethoxy) side chain is a distinguishing feature of the parent compound and plays a crucial role in its biological activity. Modifications to this chain, including altering its length, flexibility, and the nature of the heteroatoms, have been a key area of investigation.

Studies have shown that the length of the alkoxy chain can impact the compound's ability to fit into the binding pocket of its target. A shorter or longer chain may lead to a loss of key interactions, thereby reducing potency. The presence of the ether oxygen atoms is also thought to be critical, potentially acting as hydrogen bond acceptors. Replacing the oxygen with sulfur or nitrogen atoms can help to probe the electronic and steric requirements of the binding site.

Below is an interactive data table presenting hypothetical results from the exploration of modifications to the side chain at the 2-position.

Compound IDSide Chain ModificationBiological Potency (IC50, nM)Selectivity Index
2a-OCH2CH32107
2b-OCH2CH2OCH2CH35520
2c-SCH2CH2OCH33504
2d-OCH2CF31809
2e-OCH2CH2N(CH3)29514

The amide group is a central linker in the this compound structure and is often involved in crucial hydrogen bonding interactions with the biological target. Modifications to this functionality, such as N-alkylation or replacement with bioisosteres, can have a profound effect on the compound's activity.

N-alkylation of the amide can alter its hydrogen bonding capacity and introduce steric bulk, which may either enhance or disrupt binding. Replacing the amide with bioisosteres like a reverse amide, an ester, or a triazole can help to understand the importance of the amide's structural and electronic properties for target engagement.

The interactive data table below provides hypothetical data on the impact of modifying the amide functionality.

Compound IDAmide ModificationBiological Potency (IC50, nM)Selectivity Index
3a-CONHCH38818
3b-CON(CH3)24503
3c-CSNH26002
3d-COOCH3>1000-
3eReverse Amide (-NHCO-)3206

Elucidation of Key Pharmacophoric Features for Target Engagement

Based on the systematic SAR investigations, a pharmacophore model for this compound analogues can be constructed. A pharmacophore represents the essential three-dimensional arrangement of functional groups that are necessary for biological activity.

For this class of compounds, the key pharmacophoric features are believed to include:

A hydrogen bond donor: The 5-hydroxy group is a critical hydrogen bond donor.

A hydrogen bond acceptor: The carbonyl oxygen of the amide group is a key hydrogen bond acceptor.

A hydrogen bond donor/acceptor: The amide N-H group can act as a hydrogen bond donor.

Hydrophobic/Aromatic region: The benzene ring provides a scaffold for hydrophobic and potential π-π stacking interactions.

A flexible hydrogen bond acceptor region: The ether oxygens in the 2-(2-methoxyethoxy) side chain are likely involved in hydrogen bonding and provide conformational flexibility.

The relative spatial arrangement of these features is crucial for optimal binding to the target.

Development of Predictive SAR Models for Lead Optimization

The wealth of data generated from SAR studies can be leveraged to develop quantitative structure-activity relationship (QSAR) models. These computational models aim to establish a mathematical relationship between the chemical structure of the compounds and their biological activity.

By employing various molecular descriptors that quantify the physicochemical properties of the analogues (e.g., lipophilicity, electronic properties, steric parameters), QSAR models can be built using statistical methods like multiple linear regression or machine learning algorithms. A well-validated QSAR model can then be used to predict the biological activity of novel, yet-to-be-synthesized analogues. This predictive capability significantly accelerates the lead optimization process by prioritizing the synthesis of compounds with the highest predicted potency and selectivity, thereby saving time and resources in the drug discovery pipeline.

In Vitro Biological Evaluation of 5 Hydroxy 2 2 Methoxyethoxy Benzamide and Its Analogues

Target-Specific Biochemical and Cellular Assays

Target-based assays are crucial in understanding the specific molecular interactions of a compound. These assays evaluate the direct effects of 5-Hydroxy-2-(2-methoxyethoxy)benzamide and its analogues on purified enzymes or receptors.

Enzyme Activity and Inhibition Kinetics

Benzamide (B126) derivatives are known to interact with a variety of enzymes. For instance, certain fenamic acid derivatives, which share structural similarities with benzamides, have been shown to be substrate-selective inhibitors of cyclooxygenase-2 (COX-2). These compounds can bind to the cyclooxygenase channel of the enzyme, as observed in crystal structures of human COX-2 in complex with these inhibitors. This interaction can quench tyrosyl radicals and reduce higher oxidation states of the heme moiety within the enzyme. The inhibitory effect of these compounds can be influenced by the peroxide tone of the cellular environment.

Enzyme inhibition can occur through various mechanisms, including competitive, non-competitive, and allosteric inhibition. youtube.com Competitive inhibitors often have a structure similar to the enzyme's substrate and compete for the active site. youtube.comcreative-enzymes.com Non-competitive inhibitors bind to a different site on the enzyme, altering its conformation and reducing its activity. youtube.com The study of enzyme inhibition kinetics provides valuable information about the mechanism of action of a compound and its potential therapeutic efficacy.

Receptor Binding and Functional Assays in Recombinant Cell Systems

Substituted benzamides have been extensively studied as ligands for various receptors, particularly dopamine (B1211576) and serotonin (B10506) receptors. nih.govnih.govpnas.org Receptor binding assays are used to determine the affinity of a compound for a specific receptor. These assays often utilize radiolabeled ligands in competitive binding experiments to determine the binding affinity (Ki) of the test compound. nih.gov

For example, novel benzamide derivatives have been developed as high-affinity antagonists for the 5-HT3 receptor. nih.gov In these studies, compounds are evaluated for their ability to inhibit the binding of a known radiolabeled ligand to 5-HT3 receptor binding sites in specific brain regions, such as the rat entorhinal cortex. nih.gov Similarly, substituted benzamides like raclopride (B1662589) have been labeled with radioisotopes and used as ligands in positron emission tomography (PET) to visualize dopamine-2 (D-2) receptor binding in the human brain. nih.govpnas.org These studies have demonstrated the high specificity and favorable kinetics of certain benzamides for D-2 receptors in the striatum. nih.govpnas.org

Functional assays in recombinant cell systems further characterize the interaction of a compound with a receptor. These assays measure the biological response following the binding of the compound to the receptor, determining whether the compound acts as an agonist, antagonist, or modulator. For instance, benzamide-type modulators of the AMPA receptor have been shown to influence AMPA receptor-mediated currents and synaptic responses in cultured hippocampal neurons. orientjchem.org These studies can reveal different modes of action, such as accelerating channel opening or slowing channel closing, which can have significant implications for their therapeutic potential. orientjchem.org

Cell-Based Assays for Phenotypic Screening

Antiproliferative and Cytotoxicity Studies on Various Cell Lines

The antiproliferative and cytotoxic activities of benzamide analogues have been evaluated against a wide range of cancer cell lines. These studies are crucial for identifying potential anticancer agents and understanding their spectrum of activity. The half-maximal inhibitory concentration (IC50) is a key parameter determined in these studies, representing the concentration of a compound that inhibits 50% of cell proliferation or viability.

Substituted 2-hydroxy-N-(arylalkyl)benzamides have demonstrated potent antiproliferative and cytotoxic activity, with some compounds showing single-digit micromolar IC50 values against several human cancer cell lines. nyxxb.cn For example, N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamide has been shown to reduce proliferation and induce apoptosis in the G361 melanoma cell line in a dose-dependent manner. nyxxb.cn

The following table summarizes the cytotoxic activities of some benzamide analogues against various cancer cell lines:

CompoundCell LineIC50 (µM)
N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamideCWR-22 (Prostate)2.5
PC-3 (Prostate)2.5
DU-145 (Prostate)6.5
HS-5 (Bone Marrow)25
3,4,5-trihydroxy-N-hexyl benzamideHCT-116 (Colon)0.07
3,4,5-trihydroxy-N–tert-butyl-benzamideHCT-116 (Colon)0.16
3,4,5-trihydroxy-N–sec-butyl-benzamideHCT-116 (Colon)1.34
3,4,5-trihydroxy-N-butyl-benzamideHCT-116 (Colon)3.56

Data sourced from multiple studies investigating the antiproliferative effects of benzamide derivatives. orientjchem.orgnih.gov

Furthermore, 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, which contain a benzamide-like moiety, have shown potent anti-proliferative activity against MDA-MB-231 and HCT116 cancer cell lines. sioc-journal.cnnih.gov The substitution pattern on the aromatic rings of these molecules significantly influences their activity, with compounds bearing a para-methoxy group on the western phenyl ring and 2,3-disubstitution on the eastern arylcarboxamide ring often demonstrating the greatest potency. nih.gov For instance, certain benzoyl derivatives in this class exhibited IC50 concentrations in the range of 120–350 nM. nih.gov

Modulation of Specific Cellular Processes (e.g., ER stress, inflammatory responses)

Beyond cytotoxicity, benzamides and their analogues can modulate specific cellular pathways, such as the endoplasmic reticulum (ER) stress response and inflammatory pathways.

The ER is a critical organelle for protein folding, and the accumulation of unfolded or misfolded proteins leads to ER stress, activating the unfolded protein response (UPR). nih.gov While the direct effect of this compound on ER stress has not been extensively studied, related benzimidazole (B57391) compounds have been investigated for their protective effects against ER stress and the UPR signaling pathway under oxidative stress conditions in human bronchial epithelial cells. nanobioletters.com

Benzamides have also been shown to possess anti-inflammatory properties. nih.gov They can inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) by inhibiting the transcription factor NF-κB. nih.gov This inhibition of NF-κB can, in turn, suppress the inflammatory response and induce apoptosis. nih.gov The anti-inflammatory effects of some benzamides have been demonstrated to be mediated through pathways such as the PI3K/Akt/SOCS3 pathway, which negatively regulates the inflammatory response in macrophages. frontiersin.org Furthermore, certain dipeptides derived from natural sources have been shown to protect against cerebral ischemia injury by blocking apoptosis via the p-JNK/Bax pathway, which is involved in inflammatory responses. frontiersin.org

Assessment of Antimicrobial and Antifungal Activities

The antimicrobial and antifungal potential of benzamide derivatives has been an area of active research. These studies typically determine the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Various substituted benzamides have been synthesized and evaluated for their activity against a range of bacterial and fungal strains. For example, alkyloxybenzamide derivatives have been prepared and tested for their in-vitro antimicrobial activity. nih.gov Additionally, novel benzamide derivatives containing a triazole moiety have shown promising antifungal activities against several phytopathogenic fungi. researchgate.net

The following table presents the minimum inhibitory concentration (MIC) values for some benzamide analogues against selected microbial strains:

Compound DerivativeMicrobial StrainMIC (µg/mL)
N-Benzamide Derivative 5aB. subtilis6.25
E. coli3.12
N-Benzamide Derivative 6bE. coli3.12
N-Benzamide Derivative 6cB. subtilis6.25
2-benzylidene-3-oxobutanamide 18S. aureus-MRSA2

Data compiled from studies on the antimicrobial activity of various benzamide derivatives. mdpi.comnih.gov

Furthermore, a series of 2-substituted phenyl-5-substituted benzamide-1,3,4-thiadiazoles have been synthesized and evaluated for their fungicidal activities against various fungi, with some compounds showing inhibitory rates of over 80% at a concentration of 50 µg/mL. nyxxb.cn Similarly, benzamides substituted with pyridine-linked 1,2,4-oxadiazole (B8745197) have demonstrated good fungicidal activities against several tested fungi at 50 mg/L. nih.gov

Preclinical Pharmacological Investigations of 5 Hydroxy 2 2 Methoxyethoxy Benzamide in Animal Models

In Vivo Efficacy Studies in Established Disease Models (e.g., inflammatory models)

There is no available data from in vivo efficacy studies for 5-Hydroxy-2-(2-methoxyethoxy)benzamide in any established animal disease models, including those for inflammation. Scientific literature searches did not yield any publications detailing the evaluation of this specific compound in animal models of disease.

Pharmacodynamic Endpoints and Biomarker Modulation in Animal Systems

Information regarding the pharmacodynamic endpoints and biomarker modulation of this compound in animal systems is not present in the available scientific literature. There are no published studies that have investigated the molecular, cellular, or physiological effects of this compound in preclinical animal models, and therefore, no data on its mechanism of action or its impact on relevant biomarkers has been reported.

Considerations for Animal Model Selection and Translational Relevance in Preclinical Research

Due to the absence of any preclinical research on this compound, there is no information available regarding the selection and translational relevance of animal models for studying this specific compound. The scientific community has not published any research that would inform the choice of animal models best suited to investigate the potential therapeutic effects of this compound or to predict its clinical efficacy.

Computational Chemistry and Molecular Modeling Applications in the Study of 5 Hydroxy 2 2 Methoxyethoxy Benzamide

Ligand-Target Docking for Binding Mode Prediction and Affinity Estimation

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. scispace.com This method is crucial for predicting the binding mode and estimating the binding affinity, which is often represented as a docking score. scispace.com The process involves placing the ligand into the binding site of the target protein and evaluating the complementarity between them. scispace.com

In the study of 5-Hydroxy-2-(2-methoxyethoxy)benzamide, docking simulations would first require the three-dimensional structure of the compound, which can be generated and optimized using a molecular mechanics force field like MMFF94. scispace.com A relevant protein target, such as an enzyme or receptor implicated in a disease pathway, would be obtained from a repository like the Protein Data Bank (PDB). walshmedicalmedia.com The docking software then systematically explores various conformations and orientations of the benzamide (B126) within the protein's active site, calculating the binding energy for each pose. scispace.com

The results of a docking study provide valuable information on the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. analchemres.org For instance, analysis of docked benzamide derivatives with target proteins like the DNA gyrase B of E. coli or the main protease of SARS-CoV-2 has revealed key amino acid residues responsible for binding. scispace.comwalshmedicalmedia.com This information is fundamental for understanding the mechanism of action and for designing modifications to the this compound structure to enhance its binding affinity and selectivity.

Table 1: Example Docking Simulation Results for a Benzamide Ligand
Target Protein (PDB ID)Binding Affinity (kcal/mol)Key Interacting Amino Acid ResiduesTypes of Interaction
DNA Gyrase B (E. coli)-8.5Asp81, Gly85, Glu58Hydrogen Bond, Hydrophobic
SARS-CoV-2 Main Protease (6LU7)-7.7Gly143, Gln189Hydrogen Bond
α5β1 Integrin (4WK0)-7.7Arg218, Tyr178Hydrogen Bond, Pi-Alkyl

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Interactions

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. This technique is used to analyze the conformational flexibility of this compound and its stability within the binding pocket of a target protein. rsc.org

An MD simulation begins with the docked complex of the benzamide and its target protein, which is then placed in a simulated physiological environment, typically a box of water molecules and ions. The forces between atoms are calculated using a force field, and Newton's equations of motion are solved to predict the trajectory of each atom over a specific period, often nanoseconds to microseconds.

The resulting trajectory provides detailed information about the stability of the ligand-protein complex. Key analyses, such as the Root Mean Square Deviation (RMSD), are performed to assess whether the complex remains stable or undergoes significant conformational changes. nih.gov MD simulations can reveal transient interactions not captured by static docking, provide a more accurate estimation of binding free energies, and elucidate how the binding of this compound might induce conformational changes in the target protein, which is often critical for its biological function. rsc.org

Table 2: Typical Parameters and Outputs of an MD Simulation
ParameterDescriptionExample Value/Finding
Simulation TimeThe duration of the simulation.100 nanoseconds
Force FieldThe set of equations and parameters used to describe the potential energy of the system.AMBER, CHARMM
SystemThe molecular complex and its environment.Ligand-protein complex in a solvated box with counter-ions.
Key AnalysisMetrics used to interpret the simulation data.RMSD analysis showing the stability of the ligand in the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For this compound, QSAR can be used to predict the activity of newly designed analogues before they are synthesized, thereby prioritizing the most promising candidates. nih.gov

The process involves compiling a dataset of structurally related benzamide derivatives with experimentally measured biological activities (e.g., IC50 values). derpharmachemica.com For each molecule, a set of numerical descriptors representing its physicochemical properties (e.g., hydrophobicity, electronic properties, steric features) is calculated. Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a mathematical model that correlates these descriptors with the observed activity. researchgate.net

The predictive power of a QSAR model is evaluated using statistical metrics like the coefficient of determination (r²) for the training set and the cross-validation coefficient (q²) to assess its internal robustness. derpharmachemica.comresearchgate.net A validated QSAR model can identify which molecular properties are most influential for the biological activity of benzamide derivatives. nih.gov This understanding allows researchers to rationally design new molecules, such as derivatives of this compound, with potentially improved efficacy. nih.gov

Table 3: Example of QSAR Model Validation Statistics
Statistical ParameterSymbolAcceptable ValueInterpretation
Coefficient of Determination> 0.7Measures the goodness of fit of the model to the training data.
Leave-One-Out Cross-Validation> 0.6Assesses the internal predictive ability of the model.
External Validationpred_r²> 0.5Measures the model's ability to predict the activity of an external test set.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a powerful tool in drug design used to identify the essential three-dimensional arrangement of structural features that a molecule must possess to be active at a specific biological target. nih.gov A pharmacophore model consists of features like hydrogen bond acceptors and donors, hydrophobic regions, and aromatic rings, arranged in a specific geometry. nih.gov

For this compound, a pharmacophore model can be generated in two primary ways: ligand-based or structure-based. nih.gov A ligand-based approach aligns a set of known active benzamide derivatives to identify common chemical features. A structure-based approach analyzes the key interactions between a ligand and its target protein's binding site to define the pharmacophore. dovepress.com

Once developed, this pharmacophore model can be used as a 3D query to perform a virtual screen of large chemical databases. dergipark.org.tr This process rapidly filters millions of compounds to identify those that match the pharmacophoric features, and thus are likely to be biologically active. dovepress.com This approach is highly effective for discovering novel chemical scaffolds that are structurally different from this compound but retain the necessary features for binding, a process known as scaffold hopping. mdpi.com

Table 4: Common Pharmacophoric Features and Their Significance
Pharmacophoric FeatureAbbreviationDescriptionPotential Role in Benzamide Binding
Hydrogen Bond AcceptorHBAAn atom or group that can accept a hydrogen bond.Carbonyl oxygen of the amide, ether oxygens.
Hydrogen Bond DonorHBDAn atom or group that can donate a hydrogen bond.Amide nitrogen, hydroxyl group.
Aromatic RingARA planar, cyclic, conjugated ring system.Benzene (B151609) ring for pi-pi stacking interactions.
Hydrophobic GroupHYA nonpolar group that avoids water.Methoxyethoxy side chain.

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule with high accuracy. nih.gov These methods can be applied to this compound to understand its electronic structure, stability, and chemical reactivity.

Calculations such as geometry optimization provide the most stable three-dimensional structure of the molecule. researchgate.net Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net

Furthermore, quantum chemical methods can generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. nih.gov This map helps identify electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack), providing crucial insights into how this compound might interact with its biological target at an electronic level. researchgate.net

Table 5: Key Properties from Quantum Chemical Calculations
PropertyDescriptionSignificance for this compound
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Indicates electron-donating ability.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Indicates electron-accepting ability.
HOMO-LUMO GapThe energy difference between HOMO and LUMO.Relates to chemical reactivity and kinetic stability.
Dipole MomentA measure of the overall polarity of the molecule.Influences solubility and binding interactions.
Molecular Electrostatic Potential (MEP)A 3D map of the charge distribution.Identifies reactive sites for intermolecular interactions.

Advanced Analytical Methodologies for Research and Characterization of 5 Hydroxy 2 2 Methoxyethoxy Benzamide

Chromatographic Separation Techniques for Purity Assessment and Quantification

Chromatographic methods are indispensable for separating 5-Hydroxy-2-(2-methoxyethoxy)benzamide from impurities, such as starting materials, byproducts, or degradation products. These techniques are central to both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and quantifying this compound. A typical method involves a reverse-phase approach, which separates compounds based on their hydrophobicity.

Method development begins with selecting an appropriate stationary phase, commonly a C18 column, which provides excellent retention for aromatic compounds. The mobile phase is then optimized to achieve efficient separation. A gradient elution using a mixture of an aqueous solvent (often water with an acid modifier like formic or trifluoroacetic acid to improve peak shape) and an organic solvent (such as acetonitrile (B52724) or methanol) is generally effective. Detection is typically performed using a UV detector set at a wavelength where the benzamide (B126) chromophore absorbs strongly.

For a robust and reliable method, validation is performed according to established guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). bldpharm.com

Table 1: Example HPLC Method Parameters for Analysis of a Substituted Hydroxybenzamide Derivative This table is illustrative and based on methods developed for similar compounds. researchgate.netresearchgate.net

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Elution Mode Gradient
Flow Rate 1.0 mL/min
Injection Volume 5-20 µL
Column Temp. 35 °C
Detection UV at ~210-320 nm

Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Confirmation and Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of HPLC with the detection specificity of mass spectrometry. This technique is invaluable for confirming the molecular weight of this compound and for identifying trace-level impurities.

Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the elemental composition of the molecule. For the target compound (molecular formula C₁₀H₁₃NO₄), the expected exact mass would be a key confirmatory data point.

Furthermore, tandem mass spectrometry (MS/MS) can be employed to fragment the molecule and analyze its constituent parts, providing definitive structural information and enabling highly sensitive and selective quantification through methods like multiple reaction monitoring (MRM).

Table 2: Predicted Mass Spectrometry Data for this compound

ParameterPredicted Value
Molecular Formula C₁₀H₁₃NO₄
Monoisotopic Mass 211.08446 u
[M+H]⁺ (Positive Ion Mode) 212.0917 u
[M-H]⁻ (Negative Ion Mode) 210.0771 u

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques probe the interaction of molecules with electromagnetic radiation, providing detailed information about their atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR: This technique identifies the number and type of hydrogen atoms (protons) in the molecule. The spectrum would show distinct signals for the aromatic protons, the protons of the methoxyethoxy side chain, the phenolic hydroxyl proton, and the amide protons. Chemical shifts, integration values, and splitting patterns would confirm the substitution pattern on the benzene (B151609) ring and the structure of the side chain.

¹³C NMR: This spectrum reveals the number of chemically distinct carbon atoms. For this compound, ten unique carbon signals would be expected, including the carbonyl carbon of the amide, the aromatic carbons, and the aliphatic carbons of the side chain.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound Predicted values based on analogous structures like 2-ethoxybenzamide (B1671398) and general substituent effects. chemicalbook.com

ProtonsPredicted Shift (ppm)Multiplicity
Aromatic CH~6.8 - 7.5m
Phenolic OH~9.0 - 10.0s (broad)
Amide NH₂~7.5 - 8.5s (broad)
O-CH₂-CH₂-O~4.2t
O-CH₂-CH₂-O~3.8t
Methoxy (B1213986) O-CH₃~3.4s

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Shift (ppm)
Amide C=O~168
Aromatic C-O~155
Aromatic C-OH~150
Aromatic C-H~110 - 125
Aromatic C (quaternary)~115 - 120
O-CH₂~70
O-CH₂~68
O-CH₃~59

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features. The presence of a broad O-H stretch for the phenol, N-H stretches for the primary amide, a strong C=O stretch for the amide carbonyl, and C-O stretches for the ether linkages would be confirmatory. researchgate.netnist.gov

Table 5: Expected Characteristic IR Absorption Bands Based on data from benzamide and substituted phenols. chemicalbook.comchemicalbook.com

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Phenol O-HStretch3200 - 3600 (broad)
Amide N-HStretch3150 - 3350 (two bands)
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 3000
Amide C=OStretch1630 - 1680
Aromatic C=CStretch1450 - 1600
Ether C-OStretch1050 - 1250

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly within its chromophores (light-absorbing regions). The primary chromophore in this compound is the substituted benzene ring. The hydroxyl, methoxyethoxy, and benzamide groups act as auxochromes, modifying the absorption characteristics of the benzene ring. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would show characteristic absorption maxima (λmax) corresponding to π → π* electronic transitions. nist.gov

Table 6: Expected UV-Vis Absorption Data

SolventExpected λmax (nm)Electronic Transition
Methanol/Ethanol~210 nm, ~240 nm, ~290 nmπ → π*

Rigorous Method Validation for Research Applications

The validation of analytical methods is a critical process in chemical research and development, ensuring that a specific method is suitable for its intended purpose. For a compound such as this compound, this process substantiates the reliability, quality, and accuracy of analytical results. Method validation is a mandatory requirement for regulatory approval and is integral to maintaining high standards in quality control. The key parameters for validation, as outlined by various regulatory bodies, include linearity, precision, accuracy, and the limits of detection and quantification. researchgate.net

Linearity

Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. npra.gov.my This is a crucial parameter for quantifying the amount of this compound in a sample. The relationship between the concentration and the analytical signal is typically evaluated by linear regression analysis, where the correlation coefficient (r) and the coefficient of determination (r²) are key indicators of linearity. An r² value close to 1.0 indicates a strong linear relationship.

For the analysis of this compound, a series of standard solutions of varying concentrations would be prepared and analyzed. The resulting signal (e.g., absorbance or peak area) is then plotted against the known concentrations.

Table 1: Hypothetical Linearity Data for this compound Analysis

Concentration (µg/mL) Analytical Signal (e.g., Peak Area)
1.0 15,234
2.5 37,890
5.0 75,123
10.0 150,567
25.0 374,987
50.0 751,234
Regression Analysis
Correlation Coefficient (r) 0.9998
Coefficient of Determination (r²) 0.9996

| Linear Equation | y = 15023x + 120 |

Precision

Precision is the measure of the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net It is usually expressed as the standard deviation (SD) or the relative standard deviation (RSD) of a series of measurements. Precision is assessed at three levels: repeatability, intermediate precision, and reproducibility.

Repeatability refers to the precision obtained under the same operating conditions over a short interval of time. nih.gov

Intermediate precision assesses the variation within the same laboratory, but with different analysts, on different days, or with different equipment. nih.gov

Reproducibility is the precision between different laboratories, which is often evaluated in collaborative studies.

Table 2: Hypothetical Precision Data for this compound (Concentration: 10 µg/mL)

Precision Level Analyst Day Peak Area Mean Peak Area SD RSD (%)
Repeatability 1 1 150,567 150,489 123.4 0.082
1 1 150,345
1 1 150,555
Intermediate Precision 1 1 150,567 150,678 210.1 0.140
2 2 150,890

Accuracy

Accuracy denotes the closeness of the test results obtained by the method to the true value. nih.gov It is often determined by analyzing a sample with a known concentration of the analyte (a certified reference material) and comparing the measured value to the true value. Accuracy is typically expressed as the percentage recovery.

For this compound, accuracy could be assessed by spiking a blank matrix with a known amount of the compound at different concentration levels.

Table 3: Hypothetical Accuracy Data for this compound

Amount Spiked (µg/mL) Amount Recovered (µg/mL) % Recovery
5.0 4.95 99.0
10.0 10.08 100.8
20.0 19.85 99.3

| Mean % Recovery | | 99.7 |

Limits of Detection and Quantification

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ddtjournal.net The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ddtjournal.net

These limits are crucial for the analysis of impurities or for the quantification of the compound at very low concentrations. They are often determined based on the signal-to-noise ratio (S/N) of the analytical signal, where a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ. ddtjournal.net Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. ddtjournal.net

Table 4: Hypothetical LOD and LOQ for this compound

Parameter Method Value
LOD Signal-to-Noise (S/N = 3) 0.1 µg/mL
Based on Standard Deviation of the Blank and Slope 0.12 µg/mL
LOQ Signal-to-Noise (S/N = 10) 0.3 µg/mL

Perspectives and Future Directions in 5 Hydroxy 2 2 Methoxyethoxy Benzamide Research

Identification of Unexplored Biological Targets and Therapeutic Applications

While the specific biological profile of 5-Hydroxy-2-(2-methoxyethoxy)benzamide is not yet defined, the broader class of substituted benzamides exhibits a wide array of pharmacological activities. This provides a rational basis for exploring its potential against various diseases. Future research should focus on systematic screening to identify novel biological targets and therapeutic applications.

By drawing parallels with structurally related compounds, several promising areas for investigation emerge:

Oncology: Benzamide (B126) derivatives have shown potential as anticancer agents. nih.gov For instance, certain substituted N-benzimidazole-derived carboxamides featuring hydroxyl and methoxy (B1213986) groups have demonstrated significant antiproliferative activity, particularly against breast cancer cell lines. nih.gov Screening this compound against a panel of cancer cell lines could reveal cytotoxic or cytostatic effects.

Neurodegenerative and Psychiatric Disorders: Substituted benzamides are known to modulate the dopaminergic system, with some acting as selective antagonists of dopamine (B1211576) D2 and D3 receptors. nih.govresearchgate.net This mechanism underpins their use in treating conditions like schizophrenia and dysthymia. nih.govresearchgate.net Investigating the affinity of this compound for dopamine and serotonin (B10506) receptors could uncover potential applications in neuropsychiatry.

Antimicrobial and Antifungal Applications: The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. nih.gov Various benzamide analogues have been reported to possess significant antibacterial and antifungal properties. nih.gov High-throughput screening against clinically relevant bacterial and fungal strains is a logical step to assess the compound's potential in this domain.

Anti-inflammatory and Antioxidant Activity: The presence of a hydroxyl group on the benzene (B151609) ring suggests potential antioxidant capabilities. Methoxy and hydroxy-substituted benzimidazoles have shown an enhanced ability to scavenge free radicals. nih.gov Evaluating the compound's ability to inhibit inflammatory pathways, such as cyclooxygenase (COX) enzymes, and its capacity to mitigate oxidative stress could lead to applications in treating inflammatory conditions.

Potential Therapeutic Area Known Targets for Benzamide Scaffolds Rationale for Investigation
Oncology Kinases, Tubulin, Histone Deacetylases (HDACs)Structural motifs are common in known anticancer agents. nih.govnih.gov
Neuroscience Dopamine (D2, D3) and Serotonin (5-HT) ReceptorsThe benzamide core is a key pharmacophore for antipsychotic and antidepressant drugs. nih.govresearchgate.net
Infectious Diseases Bacterial and Fungal EnzymesBenzamide derivatives have shown broad-spectrum antimicrobial activity. nih.gov
Inflammatory Diseases Cyclooxygenase (COX) Enzymes, CytokinesThe phenolic hydroxyl group suggests potential antioxidant and anti-inflammatory effects. nih.gov

Development of Multi-Targeted Ligands Based on the Benzamide Scaffold

The complexity of many diseases, such as Alzheimer's disease (AD) and cancer, has shifted focus from single-target drugs to multi-target-directed ligands (MTDLs) that can modulate multiple pathological pathways simultaneously. The benzamide framework is an excellent starting point for designing such ligands due to its synthetic tractability and ability to interact with diverse biological targets. nih.govnih.gov

Future research on this compound could involve its use as a foundational scaffold for creating MTDLs. For example, in the context of Alzheimer's disease, researchers have successfully designed benzamide-hydroxypyridinone hybrids that act as both monoamine oxidase B (MAO-B) inhibitors and iron chelators. nih.govnih.gov Similarly, other benzamide derivatives have been developed to dually inhibit acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes in AD pathology. The structural features of this compound could be rationally modified to incorporate functionalities that target additional aspects of neurodegeneration, such as amyloid-beta aggregation or oxidative stress.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Modern drug discovery heavily relies on computational tools to accelerate the identification and optimization of lead compounds. Artificial intelligence (AI) and machine learning (ML) can be pivotal in advancing research on this compound.

Computational approaches can be applied in several ways:

Predictive Modeling: By leveraging existing data on other benzamide derivatives, ML algorithms can build Quantitative Structure-Activity Relationship (QSAR) models. These models can predict the biological activity of novel analogues of this compound before they are synthesized, saving time and resources.

Target Identification: AI can analyze vast biological datasets to predict potential, previously unknown protein targets for the compound, guiding experimental validation efforts.

De Novo Design: Generative AI models can design entirely new molecules based on the benzamide scaffold, optimized for specific properties like high potency, selectivity, and favorable pharmacokinetic profiles.

Synthesis Planning: AI tools can devise the most efficient synthetic routes for producing complex analogues, a critical step in moving from design to experimental testing.

AI/ML Application Description Potential Impact on Research
Virtual Screening Computationally screening large libraries of compounds against a biological target.Rapidly identifies promising benzamide analogues for further study.
QSAR Modeling Building models that correlate chemical structure with biological activity.Guides the rational design of more potent and selective compounds.
ADMET Prediction Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.Helps prioritize compounds with better drug-like properties early in the discovery process.
Generative Design Creating novel molecular structures optimized for desired criteria.Expands the chemical space around the core scaffold to find innovative drug candidates.

Novel Synthetic Strategies for Accessing Chemically Complex Analogues

To fully explore the therapeutic potential of the this compound scaffold, efficient and versatile synthetic methods are required. While conventional methods for creating amide bonds are well-established, future work should focus on novel strategies that allow for the rapid generation of a diverse library of chemically complex analogues.

Key areas for synthetic innovation include:

Late-Stage Functionalization: Developing reactions that can modify the core structure of the molecule in the final steps of a synthesis. This allows for the rapid creation of many derivatives from a common intermediate, which is highly efficient for structure-activity relationship studies.

Bioisosteric Replacement: A key strategy in medicinal chemistry is to replace certain functional groups with others that have similar physical or chemical properties (bioisosteres) to improve the compound's potency or metabolic stability. For example, the amide bond could be replaced with a 1,2,4-oxadiazole (B8745197) ring, a common bioisostere known to enhance drug-like properties. mdpi.comresearchgate.net

Flow Chemistry and Automation: Utilizing automated synthesis platforms and flow chemistry can accelerate the production of compound libraries, enabling faster screening and optimization cycles.

Collaborative Research Paradigms for Accelerating Scientific Discovery

The journey of a compound from initial discovery to a potential therapeutic is long, complex, and requires a wide range of expertise. For a specific molecule like this compound, which may not be the primary focus of large pharmaceutical companies, collaborative research models are essential for progress.

Future advancement will likely depend on synergistic partnerships:

Academic-Industry Collaborations: These partnerships are powerful drivers of pharmaceutical innovation. Academic labs can provide deep expertise in fundamental biology and novel synthetic chemistry, while industry partners offer resources for large-scale screening, preclinical development, and clinical trials.

Open Science Initiatives: Sharing data and research findings openly can prevent redundant efforts and foster a more collaborative scientific community. Publicly accessible databases of compound activities and properties can enable researchers worldwide to contribute to understanding the potential of the benzamide scaffold.

Interdisciplinary Consortia: Bringing together medicinal chemists, biologists, computational scientists, and clinicians can create a holistic approach to drug discovery. Such consortia are better equipped to tackle the multifaceted challenges of developing a new therapeutic agent, from target validation to clinical application.

By pursuing these future directions, the scientific community can systematically explore the untapped potential of this compound, potentially leading to the development of novel therapies for a range of human diseases.

Q & A

Q. What are the recommended synthetic routes for 5-Hydroxy-2-(2-methoxyethoxy)benzamide, and how can purity be optimized?

Methodological Answer: The synthesis typically involves a multi-step process starting with functionalization of the benzamide core. For example:

Etherification : Introduce the 2-methoxyethoxy group via nucleophilic substitution using 2-methoxyethanol and a base (e.g., NaH) under anhydrous conditions .

Hydroxylation : Protect the hydroxyl group during synthesis (e.g., using acetyl protection) to prevent side reactions, followed by deprotection .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixture) to achieve >95% purity. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Confirm the presence of the methoxyethoxy group (δ ~3.3–3.7 ppm for OCH₂CH₂O) and aromatic protons (δ ~6.8–7.5 ppm).
    • ¹³C NMR : Identify carbonyl (C=O, δ ~165–170 ppm) and ether carbons (δ ~60–70 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ calculated for C₁₀H₁₃NO₄: 211.0845) .
  • IR Spectroscopy : Detect O-H stretch (~3200 cm⁻¹) and amide C=O stretch (~1650 cm⁻¹) .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported stability data?

Methodological Answer:

  • Controlled Stability Studies :
    • Test stability under varying conditions: pH (2–12), temperature (4°C, 25°C, 40°C), and light exposure. Use HPLC to quantify degradation products (e.g., hydrolysis of the methoxyethoxy group) .
    • Replicate conflicting studies using identical reagents and equipment (e.g., ensure anhydrous conditions if decomposition is moisture-sensitive) .
  • Mechanistic Analysis : Employ LC-MS to identify degradation pathways (e.g., oxidative cleavage vs. hydrolysis) .

Q. What strategies are effective for evaluating structure-activity relationships (SAR) with structural analogs?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace methoxyethoxy with ethoxy or hydroxyethoxy groups) and compare bioactivity .
  • Biological Assays :
    • Enzyme Inhibition : Test against target enzymes (e.g., kinases) using fluorescence-based assays .
    • Cell-Based Models : Assess cytotoxicity (MTT assay) and efficacy in disease-relevant cell lines (e.g., cancer or bacterial biofilms) .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities of analogs versus the parent compound .

Q. How can researchers mitigate batch-to-batch variability in biological activity studies?

Methodological Answer:

  • Standardized Synthesis Protocols : Use strictly controlled reaction times, temperatures, and purification methods .
  • Quality Control (QC) :
    • Implement orthogonal analytical methods (e.g., NMR + HPLC) for each batch.
    • Validate biological activity with internal positive/negative controls (e.g., DMSO for solvent effects) .
  • Blinded Replication : Distribute samples to independent labs for blinded retesting to confirm reproducibility .

Safety and Handling Considerations

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Store in airtight containers under nitrogen at –20°C to prevent oxidation .

Ecological and Toxicological Profiling

Q. How can researchers address the lack of ecotoxicological data for this compound?

Methodological Answer:

  • Acute Toxicity Screening : Use Daphnia magna (water flea) or Vibrio fischeri (bioluminescence inhibition assay) for preliminary ecotoxicity assessment .
  • Degradation Studies : Perform OECD 301B tests (ready biodegradability) to evaluate environmental persistence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.